4-Bromophenyl trifluoroacetate
Overview
Description
4-Bromophenyl trifluoroacetate is an organic compound with the molecular formula C8H4BrF3O2. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a trifluoroacetate group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenyl trifluoroacetate can be synthesized through various methods. One common approach involves the reaction of 4-bromophenol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted phenyl trifluoroacetates.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-bromophenol and trifluoroacetic acid.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl trifluoroacetates.
Hydrolysis: 4-Bromophenol and trifluoroacetic acid.
Cross-Coupling Reactions: Aryl or alkyl-substituted phenyl trifluoroacetates.
Scientific Research Applications
4-Bromophenyl trifluoroacetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromophenyl trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
4-Chlorophenyl trifluoroacetate: Similar in structure but with a chlorine atom instead of bromine.
4-Fluorophenyl trifluoroacetate: Contains a fluorine atom in place of bromine.
4-Iodophenyl trifluoroacetate: Features an iodine atom instead of bromine.
Comparison: 4-Bromophenyl trifluoroacetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
(4-bromophenyl) 2,2,2-trifluoroacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-1-3-6(4-2-5)14-7(13)8(10,11)12/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDACGMBVBWZGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073354 | |
Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5672-84-4 | |
Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, trifluoro-, 4-bromophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2073354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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